molecular formula C18H16F3NO4S2 B2563484 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide CAS No. 2034483-74-2

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide

Cat. No.: B2563484
CAS No.: 2034483-74-2
M. Wt: 431.44
InChI Key: PJTLHNLBTJDPJC-UHFFFAOYSA-N
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Description

The compound N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a sulfonamide derivative featuring a hybrid heterocyclic backbone. Its structure includes:

  • A methanesulfonamide group linked to a trifluoromethyl-substituted phenyl ring.
  • A central ethyl chain bearing hydroxyl, furan-2-yl, and thiophen-3-yl substituents.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-1-[4-(trifluoromethyl)phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4S2/c19-18(20,21)14-5-3-13(4-6-14)11-28(24,25)22-12-17(23,15-7-9-27-10-15)16-2-1-8-26-16/h1-10,22-23H,11-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJTLHNLBTJDPJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)CC2=CC=C(C=C2)C(F)(F)F)(C3=CSC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-1-(4-(trifluoromethyl)phenyl)methanesulfonamide is a complex organic compound that has garnered interest due to its unique structural features, including the furan and thiophene rings. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Structural Characteristics

The compound's structure includes:

  • Furan Ring : A five-membered aromatic ring containing oxygen.
  • Thiophene Ring : A five-membered ring containing sulfur.
  • Methanesulfonamide Group : A sulfonamide functional group that enhances biological activity.

This combination of functional groups is known to influence the compound's reactivity and interaction with biological systems, potentially leading to diverse pharmacological effects.

Biological Activity Overview

Research on similar compounds suggests potential biological activities for this compound, including:

  • Antimicrobial Properties : Compounds with furan and thiophene rings have been studied for their antibacterial and antifungal activities. For instance, derivatives of thiophene have shown significant inhibition against various bacterial strains, suggesting that our compound may exhibit similar effects .
  • Anti-inflammatory Effects : The presence of the sulfonamide group is often associated with anti-inflammatory properties. Studies on related sulfonamides have demonstrated their ability to inhibit inflammatory pathways, which may be applicable to this compound .
  • Potential Anticancer Activity : The structural motifs present in this compound are often linked to anticancer activity in literature. For example, furan derivatives have been reported to induce apoptosis in cancer cell lines .

Table 1: Biological Activities of Related Compounds

Compound NameActivity TypeFindings
Furan Derivative AAntibacterialInhibited growth of Staphylococcus aureus at 50 µg/mL .
Thiophene Derivative BAnticancerInduced apoptosis in breast cancer cells (MCF-7) with IC50 = 10 µM .
Sulfonamide CAnti-inflammatoryReduced TNF-alpha levels in macrophages by 70% at 100 µM .

The mechanism by which this compound exerts its biological effects likely involves interactions with specific molecular targets:

  • Enzyme Inhibition : The sulfonamide group may inhibit enzymes involved in inflammatory processes or microbial metabolism.
  • Receptor Modulation : The compound could bind to receptor sites, altering signaling pathways associated with pain and inflammation.

Comparison with Similar Compounds

Sulfonamide Derivatives in Pesticides

Sulfonamide-containing compounds are prevalent in agrochemicals. For example:

  • Triflusulfuron methyl ester (): A sulfonylurea herbicide with a triazine core and trifluoroethoxy group.
  • Metsulfuron methyl ester (): Features a triazine ring and methoxy substituent.

Key Differences :

  • Core Structure : The target compound lacks the triazine backbone common in sulfonylurea herbicides. Instead, it integrates furan and thiophene rings, which may enhance π-π stacking interactions or alter metabolic stability compared to triazine-based analogs .

Patent-Based Methanesulfonamide Derivatives

A European patent () lists compounds with methanesulfonamide and trifluoromethylphenyl groups, such as:

  • N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide .

Key Differences :

  • Backbone Complexity: The patent compound includes an oxazolidinone and cyclohexenyl system, whereas the target compound’s ethyl-hydroxy-thiophene-furan chain offers a simpler, more flexible scaffold .

Crystallographically Characterized Sulfonamides

The crystal structure of N-(4-Methoxy-2-nitrophenyl)-N-(methyl-sulfonyl)methanesulfonamide () reveals:

  • A nitro group and methoxy-substituted phenyl ring.
  • Dual sulfonamide groups.

Key Differences :

  • Steric Hindrance : The target compound’s hydroxyethyl-thiophene-furan chain introduces steric bulk absent in the planar nitro-methoxy analog, possibly affecting crystal packing or intermolecular interactions .

Thiophene- and Furan-Containing Analogs

While direct analogs are scarce in the provided evidence, 2-hydroxy-2-methyl-N-[4-nitro-3-(trifluoromethyl)phenyl]propanamide () shares:

  • A hydroxy group and trifluoromethyl-substituted aromatic ring.

Key Differences :

  • Functional Groups : The propanamide backbone in contrasts with the methanesulfonamide group in the target compound, altering hydrogen-bonding capacity and metabolic pathways .

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